γ-Hydroxybutyric Acid Glucuronide
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Overview
Description
γ-Hydroxybutyric Acid Glucuronide is a metabolite of γ-Hydroxybutyric Acid, a compound known for its presence in the central nervous system and its use in both therapeutic and illicit contexts. This glucuronide conjugate is formed through the process of glucuronidation, a biochemical pathway that enhances the solubility of compounds, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid Glucuronide typically involves the enzymatic conjugation of γ-Hydroxybutyric Acid with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions generally include an aqueous environment with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary formation as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of enzymatic glucuronidation can be applied in bioreactors for controlled production .
Chemical Reactions Analysis
Types of Reactions: γ-Hydroxybutyric Acid Glucuronide primarily undergoes hydrolysis, where it is converted back to γ-Hydroxybutyric Acid and glucuronic acid. This reaction is facilitated by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Enzyme β-glucuronidase, aqueous buffer solutions, pH 5.0 to 7.0.
Oxidation and Reduction: These reactions are less common for the glucuronide form but may occur under specific conditions involving strong oxidizing or reducing agents.
Major Products:
Hydrolysis: γ-Hydroxybutyric Acid and glucuronic acid.
Scientific Research Applications
γ-Hydroxybutyric Acid Glucuronide has several applications in scientific research:
Forensic Toxicology: Used as a biomarker for γ-Hydroxybutyric Acid ingestion, extending the detection window in biological samples.
Pharmacokinetics: Studied to understand the metabolism and excretion pathways of γ-Hydroxybutyric Acid.
Clinical Research: Investigated for its potential role in therapeutic monitoring and drug development.
Mechanism of Action
The primary mechanism of action for γ-Hydroxybutyric Acid Glucuronide involves its formation and subsequent hydrolysis. The glucuronidation process increases the solubility of γ-Hydroxybutyric Acid, facilitating its excretion. Upon hydrolysis, the released γ-Hydroxybutyric Acid can exert its effects by binding to γ-aminobutyric acid B receptors and γ-Hydroxybutyric Acid receptors in the brain, influencing neurotransmission and producing sedative effects .
Comparison with Similar Compounds
γ-Hydroxybutyric Acid: The parent compound, known for its central nervous system effects.
γ-Butyrolactone: A precursor that is metabolized to γ-Hydroxybutyric Acid in the body.
1,4-Butanediol: Another precursor that is converted to γ-Hydroxybutyric Acid.
Uniqueness: γ-Hydroxybutyric Acid Glucuronide is unique in its role as a metabolic conjugate, providing a longer detection window for γ-Hydroxybutyric Acid exposure and offering insights into the metabolic pathways of γ-Hydroxybutyric Acid .
Properties
CAS No. |
1439527-93-1 |
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Molecular Formula |
C10H16O9 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
Isomeric SMILES |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Origin of Product |
United States |
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